Ochratoxin B

Content Navigation

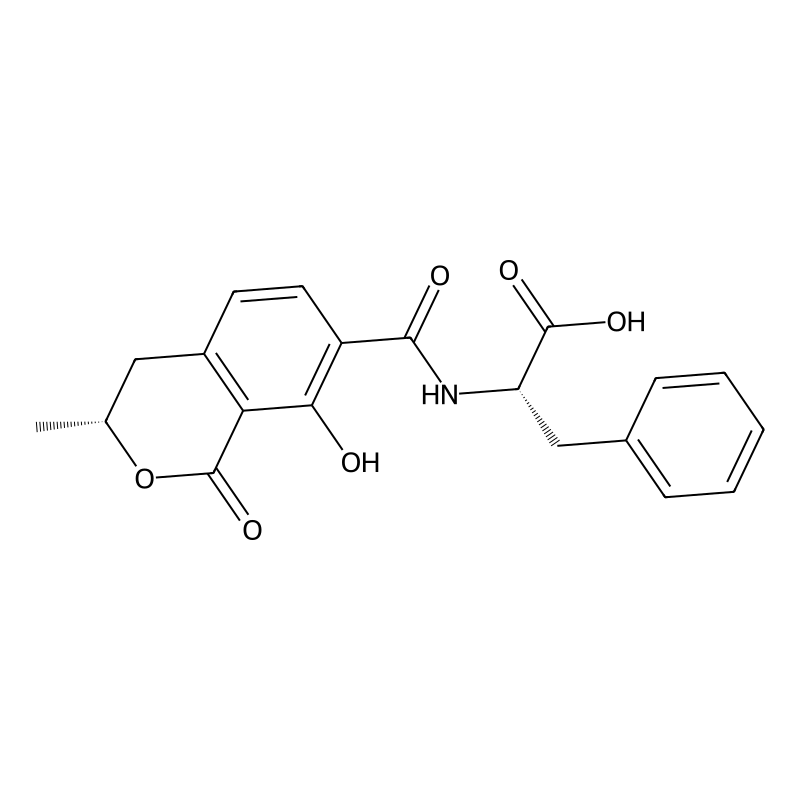

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Toxicity Studies

OTB's toxicity is a major area of research. While not genotoxic (damaging to DNA) like OTA, studies have shown it can inhibit cell division and induce mortality in Xenopus embryos []. Researchers are also investigating its potential interaction with other mycotoxins that may co-occur in food sources [].

Metabolism and Elimination

Understanding how OTB is processed by the body is crucial for assessing potential health risks. Research shows that OTB is more extensively metabolized and eliminated faster than OTA []. Studies have identified ochratoxin beta as the major metabolite excreted after OTB consumption [].

Detection Methods

Developing accurate methods for detecting OTB in food and beverages is essential for ensuring food safety. Research explores analytical techniques like fluorescence spectroscopy and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for effective OTB detection [].

Ochratoxin B is a mycotoxin produced primarily by certain species of fungi, including Aspergillus and Penicillium. Its chemical formula is CHN O, and it is classified as a carboxylic acid derivative. Ochratoxin B is structurally related to ochratoxin A, differing mainly in the absence of a phenylalanine moiety, which contributes to the latter's higher toxicity. The compound has garnered attention due to its potential health risks, particularly in relation to food contamination and its nephrotoxic effects in animals and humans .

Ochratoxin B exhibits several biological activities, primarily related to its toxicity. It has been shown to be nephrotoxic, with studies indicating that it can cause kidney damage in laboratory animals. Furthermore, ochratoxin B has immunosuppressive properties and may have carcinogenic potential, although its effects are generally considered less severe than those of ochratoxin A . The compound’s ability to interfere with protein synthesis and induce oxidative stress contributes to its toxic profile.

Ochratoxin B can be synthesized through various methods, including:

- Microbial Fermentation: Utilizing specific strains of fungi such as Aspergillus species that naturally produce ochratoxins.

- Chemical Synthesis: Although less common, synthetic pathways have been explored for producing ochratoxins through organic synthesis techniques that mimic natural biosynthetic routes.

Research into enzymatic degradation methods has also been conducted as a means to detoxify ochratoxins in contaminated food products .

While ochratoxin B itself does not have significant beneficial applications due to its toxicity, understanding its properties is crucial for:

- Food Safety: Monitoring and regulating levels of ochratoxins in food products to prevent contamination.

- Toxicology Research: Studying the mechanisms of action and effects of mycotoxins on human health.

- Biodegradation Studies: Exploring methods for detoxifying contaminated environments using microbial enzymes .

Interaction studies involving ochratoxin B focus on its metabolic pathways and interactions with other compounds. For instance, research has shown that ochratoxin B can be metabolized differently than ochratoxin A, leading to distinct biological effects. Additionally, studies on the degradation of ochratoxins by microbial enzymes highlight potential methods for reducing their presence in contaminated food sources .

Ochratoxin B shares structural similarities with other mycotoxins, notably:

| Compound Name | Structural Features | Toxicity Level | Unique Characteristics |

|---|---|---|---|

| Ochratoxin A | Contains a phenylalanine moiety | Higher than B | More potent nephrotoxin |

| Ochratoxin C | Hydrolyzed form of ochratoxin A | Moderate | Less studied; potential for lower toxicity |

| Citrinin | Produced by Penicillium species | Moderate | Known for nephrotoxic effects |

| Fumonisin | Produced by Fusarium species | High | Associated with esophageal cancer |

Ochratoxin B's uniqueness lies in its specific metabolic pathways and lower toxicity compared to its analogs. Its distinct structure allows for different interactions within biological systems, making it an important subject for further research in toxicology and food safety .

The biosynthesis of ochratoxin B represents a critical branch pathway in the overall ochratoxin biosynthetic network within Aspergillus species. The genetic regulation of ochratoxin B production is intrinsically linked to the broader ochratoxin A biosynthetic cluster, yet involves distinct regulatory mechanisms that differentiate it from the halogenated ochratoxin A pathway [1] [2].

The ochratoxin biosynthetic gene cluster in Aspergillus species demonstrates remarkable conservation across multiple taxonomic groups, with the core regulatory framework governing both ochratoxin A and ochratoxin B production. The primary transcriptional regulator, basic leucine zipper transcription factor (OtaR1), serves as the master regulatory protein controlling the expression of all structural genes within the cluster [1] [3]. This transcription factor is present in all ochratoxin-producing species and is essential for the coordinated expression of biosynthetic genes, including those directly involved in ochratoxin B formation.

Gene expression studies have revealed that OtaR1 regulates the transcription of key structural genes including the polyketide synthase gene (otaA), the non-ribosomal peptide synthetase gene (otaB), and the cytochrome P450 monooxygenase gene (otaC) [1] [4]. The inactivation of OtaR1 results in complete abolition of ochratoxin B production, demonstrating its fundamental role in pathway regulation. Expression analysis has shown that OtaR1 significantly reduces the transcription levels of these structural genes, with complete inhibition observed for otaA and substantial reduction for otaB and otaC [1].

A secondary regulatory element, the zinc finger DNA-binding protein OtaR2, provides additional transcriptional control specifically targeting otaA, otaB, and otaD genes [1]. This regulatory protein is located adjacent to the biosynthetic genes and can modulate expression levels of specific cluster components. The OtaR2 regulator appears to fine-tune the expression of individual pathway components, providing a layer of regulatory specificity that may influence the relative production of ochratoxin B versus ochratoxin A [1].

Environmental factors significantly influence the genetic regulation of ochratoxin B biosynthesis. pH conditions strongly affect gene expression, with optimal ochratoxin production occurring at pH values below 7.0 [5]. The expression of polyketide synthase genes closely mirrors ochratoxin production profiles under different pH conditions, indicating transcriptional-level regulation in response to environmental cues [5]. Nutrient availability also serves as a critical regulatory signal, with yeast extract supplementation resulting in substantial increases in ochratoxin production accompanied by corresponding increases in biosynthetic gene transcription [5].

Polyketide Synthase-Mediated Precursor Assembly

The initial steps of ochratoxin B biosynthesis involve the coordinated action of polyketide synthase enzymes responsible for assembling the characteristic pentaketide backbone structure. The polyketide synthase OtaA represents the foundational enzyme in this pathway, catalyzing the condensation of acetyl coenzyme A and malonyl coenzyme A to synthesize 7-methylmellein, which serves as the critical precursor for all subsequent ochratoxin derivatives [1] [6].

The OtaA polyketide synthase exhibits the characteristic domain architecture of highly reducing type I iterative polyketide synthases. Domain analysis reveals the presence of six conserved functional domains arranged in the following sequence: ketoacyl synthase domain, dehydratase domain, methyltransferase domain, enoyl reductase domain, ketoreductase domain, and phosphopantetheine attachment domain [6]. This domain organization is consistent across ochratoxin-producing species, indicating evolutionary conservation of the enzymatic machinery required for precursor assembly [6].

Recent genomic analyses have identified the presence of multiple polyketide synthase genes potentially involved in ochratoxin biosynthesis. In Aspergillus ochraceus, two distinct polyketide synthase genes (AoOTApks-1 and AoOTApks-2) have been characterized, with differential roles in ochratoxin production [6]. The AoOTApks-1 gene encodes a highly reducing polyketide synthase that directly participates in ochratoxin biosynthesis, while AoOTApks-2 appears to play an indirect regulatory or supportive role [6]. Gene deletion studies have confirmed that AoOTApks-1 is essential for ochratoxin production, with knockout mutants showing complete abolition of ochratoxin B formation [6].

The polyketide assembly process involves iterative condensation reactions where the ketoacyl synthase domain catalyzes the sequential addition of malonyl coenzyme A units to the growing polyketide chain. The methyltransferase domain introduces the characteristic methyl group that distinguishes ochratoxin precursors from other polyketide metabolites [6]. The dehydratase, enoyl reductase, and ketoreductase domains work in concert to control the oxidation state and stereochemistry of the final polyketide product [6].

Expression analysis of polyketide synthase genes demonstrates strong correlation with ochratoxin production profiles. Real-time reverse transcription polymerase chain reaction studies have shown that both AoOTApks-1 and AoOTApks-2 expression levels are positively correlated with ochratoxin concentration during fungal growth [6]. The temporal expression patterns of these genes align with the biosynthetic phases of ochratoxin production, supporting their direct involvement in the pathway [6].

Role of Non-Ribosomal Peptide Synthetases in Amide Bond Formation

The formation of ochratoxin B requires the critical amide bond linkage between the polyketide-derived ochratoxin β and the amino acid L-phenylalanine, a reaction catalyzed by the non-ribosomal peptide synthetase OtaB [1] [4]. This enzymatic step represents the defining moment in ochratoxin B biosynthesis, as it creates the characteristic isocoumarin-amino acid conjugate structure that distinguishes ochratoxins from other polyketide secondary metabolites.

The OtaB non-ribosomal peptide synthetase demonstrates the typical modular architecture characteristic of peptide synthetases, containing distinct adenylation, thiolation, and condensation domains required for amino acid activation and peptide bond formation [4]. The adenylation domain specifically recognizes and activates L-phenylalanine through the formation of an aminoacyl-adenylate intermediate [4]. The thiolation domain provides the phosphopantetheine cofactor necessary for substrate tethering, while the condensation domain catalyzes the actual amide bond formation between the activated amino acid and the polyketide acceptor [4].

Gene disruption studies have provided definitive evidence for the essential role of OtaB in ochratoxin B biosynthesis. Complete inactivation of the non-ribosomal peptide synthetase gene in Aspergillus carbonarius resulted in the complete elimination of ochratoxin B production, while simultaneously leading to the accumulation of ochratoxin β, the immediate precursor substrate [4]. This metabolic pattern confirms that the non-ribosomal peptide synthetase reaction precedes the final halogenation step in the biosynthetic pathway [4].

The substrate specificity of OtaB appears to be strictly limited to L-phenylalanine, as no alternative amino acid substrates have been identified in ochratoxin-producing cultures [4]. This specificity is consistent with the conserved nature of ochratoxin structures across different producing species, suggesting that the adenylation domain has evolved to exclusively recognize phenylalanine [4]. The stereochemical requirements for the amino acid substrate are also highly specific, with only the L-isomer serving as an effective substrate for the synthetase reaction [4].

Temporal expression analysis of the non-ribosomal peptide synthetase gene reveals strong correlation with ochratoxin production phases. The otaB gene shows particularly high correlation with ochratoxin accumulation, with Pearson correlation coefficients exceeding 0.836 between gene expression levels and toxin production [1]. This tight correlation suggests that non-ribosomal peptide synthetase activity may serve as a rate-limiting step in the overall biosynthetic pathway [1].

The reaction mechanism involves the formation of an acyl-enzyme intermediate where ochratoxin β is covalently bound to the non-ribosomal peptide synthetase through a thioester linkage [4]. The activated L-phenylalanine substrate then undergoes nucleophilic attack on this intermediate, resulting in amide bond formation and release of the ochratoxin B product [4]. This mechanism ensures the specific incorporation of phenylalanine into the growing ochratoxin structure while maintaining the integrity of the polyketide backbone [4].

Halogenase-Independent Pathways: Contrasts with Ochratoxin A Synthesis

The biosynthesis of ochratoxin B represents a fundamentally distinct pathway from ochratoxin A production, primarily characterized by the absence of halogenation reactions and the corresponding independence from halogenase enzyme activity [3] [7]. This halogenase-independent pathway results in the formation of ochratoxin B as a non-chlorinated analog of ochratoxin A, differing solely in the presence of a hydrogen atom rather than chlorine at the C-5 position of the isocoumarin ring [7].

The critical distinction between ochratoxin A and ochratoxin B biosynthesis lies in the final enzymatic step of the pathway. While ochratoxin A requires the flavin-dependent halogenase OtaD for the chlorination of ochratoxin B to ochratoxin A, the ochratoxin B pathway terminates at the non-ribosomal peptide synthetase step without requiring further enzymatic modification [7]. This fundamental difference has been definitively demonstrated through halogenase gene deletion studies, where complete inactivation of the otaD gene resulted in the complete elimination of ochratoxin A production while simultaneously causing significant accumulation of ochratoxin B [7].

Mass spectrometry analysis of halogenase-deficient strains has revealed dramatic shifts in ochratoxin production profiles. Aspergillus carbonarius strains lacking functional halogenase genes produce ochratoxin B at levels exceeding 598 nanomoles per square centimeter, representing a massive increase compared to wild-type strains [7]. This accumulation pattern confirms that ochratoxin B serves as the immediate precursor to ochratoxin A and demonstrates the complete independence of ochratoxin B formation from halogenation reactions [7].

The halogenase-independent nature of ochratoxin B biosynthesis has significant implications for understanding the evolutionary origins of ochratoxin production. The core biosynthetic machinery consisting of polyketide synthase, cytochrome P450 monooxygenase, and non-ribosomal peptide synthetase represents the ancestral ochratoxin biosynthetic pathway, with halogenation capability representing a more recent evolutionary acquisition [7]. This evolutionary perspective is supported by the observation that ochratoxin B production occurs in all ochratoxin-producing species, while specific halogenase variants show species-specific differences [7].

The biochemical properties of ochratoxin B differ significantly from ochratoxin A, largely due to the absence of the chlorine substituent. While ochratoxin A demonstrates high nephrotoxicity and strong protein binding affinity, ochratoxin B exhibits reduced toxicity in vivo and weaker protein binding interactions [7]. These differences are attributed to altered cellular uptake mechanisms and differential binding affinities rather than fundamental differences in the toxic mechanism of action [7].

The independence of ochratoxin B formation from halogenation reactions also influences the regulatory control of the pathway. Environmental conditions that affect halogenase activity, such as chloride availability or oxidative stress conditions, do not directly impact ochratoxin B production levels [7]. This regulatory independence allows ochratoxin B to accumulate under conditions that may be restrictive for ochratoxin A formation, providing producing organisms with metabolic flexibility in response to environmental constraints [7].

Recent studies have also identified the potential for ochratoxin B to serve as a degradation product of ochratoxin A through dechlorination reactions [8]. This bidirectional relationship between ochratoxin A and ochratoxin B suggests that the halogenase-independent pathway may also function as a detoxification mechanism, allowing producing organisms to modulate the toxicity of their secondary metabolite products [8]. The efficiency of this conversion varies significantly among different producing strains, with some isolates showing preferential ochratoxin B production under specific culture conditions [8].

Purity

Physical Description

Color/Form

Exhibits blue fluorescence

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Acute Toxic;Irritant

Other CAS

Absorption Distribution and Excretion

Mixture of ochratoxins A and B (0.38 and 0.13 mg/kg body wt) was fed to pigs daily for 8 days during early pregnancy. Ochratoxin B was poorly absorbed and preferentially hydrolyzed in intestinal tract.

... Since little is known regarding biotransformation ... of OTB, the aim of this study was to investigate biotransformation of OTB in rats... Male F344 rats were administered either a single dose of OTB (10 mg/kg bw) or repeated doses (2 mg/kg bw, 5 days/week for 2 weeks) and euthanized 72 hr after the last dosing. ... Excretion of OTB and metabolites in urine and feces was analyzed using both HPLC with fluorescence detection and LC-MS/MS. Ochratoxin beta, which results from cleavage of the peptide bond, was the major metabolite excreted in urine in addition to small amounts of 4-hydroxy-OTB. In total, 19% of the administered dose was recovered as OTB and ochratoxin beta in urine and feces within 72 hr after a single dose. In contrast to OTA, no tissue-specific retention of OTB was evident after single and repeated administration. ... OTB is more extensively metabolized and more rapidly eliminated than OTA. ...

Metabolism Metabolites

Associated Chemicals

General Manufacturing Information

Isolations: van Walbeek et al, Can J Microbiol 14, 131 (1968); Shotwell et al, Appl Microbiol 17, 765 (1969); Nesheim, J Assoc Offic Anal Chem 52, 975 (1969); Natori et al, Chem Pharm Bull 18, 2259 (1970). /Ochratoxins/

As these molds occur widely, some toxins have been found as natural contaminants on corn, peanuts, storage grains, cottonseed, and other decaying vegetation. /Ochratoxins/

Ochratoxion B ... /is/ the less toxic ... /non-chlorinated/ derivative of ochratoxin A.

Two strains of Aspergillus ochraceus isolated from country cured hams produced ochratoxin B on rice, defatted peanut meal, and country cured ham.

Analytic Laboratory Methods

Methods using high-performance liquid chromatography with fluorescence detection (HPLC-FL) and using liquid chromatography with tandem mass spectrometry (LC/MS/MS) were developed for simultaneous determination of ochratoxin A (OTA), ochratoxin B (OTB) and citrinin (CIT) in cereal, fruit, and coffee products. The samples were extracted with ethyl acetate under an acidic condition, and then cleaned up with liquid-liquid separation. The test solutions were analyzed by reverse-phase HPLC-FL and LC/MS/MS. Mass spectral acquisition was performed in positive ion mode by applying multiple reaction monitoring. The performances of both detectors were almost equivalent. The recoveries of OTA and OTB were 87-111%, and that of CIT were 70-88%. The limits of quantification (S/N> or =10) of OTA, OTB and CIT was 0.1 ug/kg or less. These methods were considered to be useful for the determination of the three mycotoxins at low levels (0.1 ug/kg).

In barley & green coffee by thin layer chromatography.

Analysis of ochratoxin b in barley, using partition and thin layer chromatography.

For more Analytic Laboratory Methods (Complete) data for OCHRATOXIN B (6 total), please visit the HSDB record page.

Clinical Laboratory Methods

This paper presents a simple method for the determination of ochratoxins A (OTA) and B (OTB) in pig blood serum. The method includes serum acidification (pH < 1.6) and precipitation of protein with 15% trichloroacetic acid, liquid partitioning with dichloromethane and fluorescence detection. The estimated detection limits were 0.1 ng OTA/mL and 0.2 ng OTB/mL. The mean recoveries from artificially contaminated samples (n = 6 replicates/mycotoxin) spiked at 0.3, 1 and 3 ng OTA and OTB/mL, respectively, were 86.8% (s.d. = 8.4) for OTA and 90.0% (s.d. = 9.8) for OTB. Forty-nine Romanian pig blood serum samples (94% of 52 analyzed) were found to be naturally contaminated with OTA in the range 0.1-13.4 ng/mL. No sample was found positive for OTB. The method is technically simple, specific, cost effective, suitable for large sample throughput and requires small amount of sample and reagents. It fulfills the criteria for a routine method and could be a suitable tool for surveying OTA in pig herds and in slaughtered pigs.

Dates

2: Di Stefano V, Avellone G, Pitonzo R, Capocchiano VG, Mazza A, Cicero N, Dugo G. Natural co-occurrence of ochratoxin A, ochratoxin B and aflatoxins in Sicilian red wines. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2015;32(8):1343-51. doi: 10.1080/19440049.2015.1055521. Epub 2015 Jul 9. PubMed PMID: 26133228.

3: Schmidt-Heydt M, Cramer B, Graf I, Lerch S, Humpf HU, Geisen R. Wavelength-dependent degradation of ochratoxin and citrinin by light in vitro and in vivo and its implications on Penicillium. Toxins (Basel). 2012 Dec 14;4(12):1535-51. doi: 10.3390/toxins4121535. PubMed PMID: 23242320; PubMed Central PMCID: PMC3528261.

4: Lates V, Yang C, Popescu IC, Marty JL. Displacement immunoassay for the detection of ochratoxin A using ochratoxin B modified glass beads. Anal Bioanal Chem. 2012 Mar;402(9):2861-70. doi: 10.1007/s00216-012-5721-4. Epub 2012 Feb 14. PubMed PMID: 22331050.

5: Breitholtz-Emanuelsson A, Fuchs R, Hult K, Appelgren LE. Synthesis of 14C-ochratoxin A and 14C-ochratoxin B and a comparative study of their distribution in rats using whole body autoradiography. Pharmacol Toxicol. 1992 Apr;70(4):255-61. PubMed PMID: 1608909.

6: Størmer FC, Kolsaker P, Holm H, Rogstad S, Elling F. Metabolism of ochratoxin B and its possible effects upon the metabolism and toxicity of ochratoxin A in rats. Appl Environ Microbiol. 1985 May;49(5):1108-12. PubMed PMID: 4004232; PubMed Central PMCID: PMC238514.

7: Sanzani SM, Reverberi M, Fanelli C, Ippolito A. Detection of ochratoxin A using molecular beacons and real-time PCR thermal cycler. Toxins (Basel). 2015 Mar 9;7(3):812-20. doi: 10.3390/toxins7030812. PubMed PMID: 25760080; PubMed Central PMCID: PMC4379526.

8: Heussner AH, Bingle LE. Comparative Ochratoxin Toxicity: A Review of the Available Data. Toxins (Basel). 2015 Oct 22;7(10):4253-82. doi: 10.3390/toxins7104253. Review. PubMed PMID: 26506387; PubMed Central PMCID: PMC4626733.

9: Nguyen HDT, McMullin DR, Ponomareva E, Riley R, Pomraning KR, Baker SE, Seifert KA. Ochratoxin A production by Penicillium thymicola. Fungal Biol. 2016 Aug;120(8):1041-1049. doi: 10.1016/j.funbio.2016.04.002. Epub 2016 Apr 12. PubMed PMID: 27521635.

10: Heussner AH, Ausländer S, Dietrich DR. Development and characterization of a monoclonal antibody against Ochratoxin B and its application in ELISA. Toxins (Basel). 2010 Jun;2(6):1582-94. doi: 10.3390/toxins2061582. Epub 2010 Jun 21. PubMed PMID: 22069651; PubMed Central PMCID: PMC3153249.

11: Han Z, Zheng Y, Luan L, Ren Y, Wu Y. Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard. J Chromatogr A. 2010 Jun 25;1217(26):4365-74. doi: 10.1016/j.chroma.2010.04.052. Epub 2010 Apr 28. PubMed PMID: 20483416.

12: Chrouda A, Sbartai A, Baraket A, Renaud L, Maaref A, Jaffrezic-Renault N. An aptasensor for ochratoxin A based on grafting of polyethylene glycol on a boron-doped diamond microcell. Anal Biochem. 2015 Nov 1;488:36-44. doi: 10.1016/j.ab.2015.07.012. Epub 2015 Aug 7. PubMed PMID: 26255699.

13: Sharma A, Hayat A, Mishra RK, Catanante G, Bhand S, Marty JL. Titanium Dioxide Nanoparticles (TiO₂) Quenching Based Aptasensing Platform: Application to Ochratoxin A Detection. Toxins (Basel). 2015 Sep 22;7(9):3771-84. doi: 10.3390/toxins7093771. PubMed PMID: 26402704; PubMed Central PMCID: PMC4591649.

14: Uchigashima M, Yamaguchi Murakami Y, Narita H, Nakajima M, Miyake S. Development of an immuno-affinity column for ochratoxin analysis using an organic solvent-tolerant monoclonal antibody. Methods. 2012 Feb;56(2):180-5. doi: 10.1016/j.ymeth.2011.09.006. Epub 2011 Sep 16. PubMed PMID: 21945577.

15: Zhang X, Li J, Cheng Z, Zhou Z, Ma L. High-performance liquid chromatography-tandem mass spectrometry method for simultaneous detection of ochratoxin A and relative metabolites in Aspergillus species and dried vine fruits. Food Addit Contam Part A Chem Anal Control Expo Risk Assess. 2016 Aug;33(8):1355-66. doi: 10.1080/19440049.2016.1209691. Epub 2016 Jul 21. PubMed PMID: 27442910.

16: Breitholtz Emanuelsson A, Fuchs R, Hult K, Appelgren LE. Distribution of 14C-ochratoxin A and 14C-ochratoxin B in rats: a comparison based on whole-body autoradiography. IARC Sci Publ. 1991;(115):201-3. PubMed PMID: 1820334.

17: Knasmüller S, Cavin C, Chakraborty A, Darroudi F, Majer BJ, Huber WW, Ehrlich VA. Structurally related mycotoxins ochratoxin A, ochratoxin B, and citrinin differ in their genotoxic activities and in their mode of action in human-derived liver (HepG2) cells: implications for risk assessment. Nutr Cancer. 2004;50(2):190-7. PubMed PMID: 15623466.

18: Heussner AH, Moeller I, Day BW, Dietrich DR, O'Brien E. Production and characterization of monoclonal antibodies against ochratoxin B. Food Chem Toxicol. 2007 May;45(5):827-33. Epub 2006 Nov 7. PubMed PMID: 17161512.

19: Mally A, Keim-Heusler H, Amberg A, Kurz M, Zepnik H, Mantle P, Völkel W, Hard GC, Dekant W. Biotransformation and nephrotoxicity of ochratoxin B in rats. Toxicol Appl Pharmacol. 2005 Aug 1;206(1):43-53. Epub 2005 Jan 7. PubMed PMID: 15963343.

20: Remiro R, Ibáñez-Vea M, González-Peñas E, Lizarraga E. Validation of a liquid chromatography method for the simultaneous quantification of ochratoxin A and its analogues in red wines. J Chromatogr A. 2010 Dec 24;1217(52):8249-56. doi: 10.1016/j.chroma.2010.11.004. Epub 2010 Nov 9. PubMed PMID: 21111427.